2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine
Description
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of benzimidazole and imidazopyridine.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-11-5-4-8-15-17-12(9-20(11)15)10-21-16-18-13-6-2-3-7-14(13)19-16/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRWRNYXEIXRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-mercaptobenzimidazole with 2-chloro-5-methylimidazo[1,2-a]pyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, potentially using continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole or imidazopyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research and development in pharmaceuticals:
- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole and imidazo[1,2-a]pyridine possess significant antimicrobial properties. For instance, certain compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL . This suggests potential applications in treating bacterial infections.
- Anticancer Properties : The compound has been evaluated for its anticancer activity against multiple cancer cell lines, including leukemia and melanoma. Some derivatives exhibited potent cytotoxic effects at low concentrations (around M), indicating their potential as anticancer agents .
- Anthelmintic Activity : Research has indicated that specific derivatives show strong anthelmintic activity against parasites such as Trichinella spiralis, outperforming traditional treatments like albendazole . This positions the compound as a promising candidate for developing new anthelmintic therapies.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
- Anticancer Activity Assessment : In vitro studies on the anticancer effects of this compound revealed that it inhibited cell proliferation in various cancer types. The findings suggest that modifications to the benzimidazole structure could enhance its therapeutic index against cancer cells .
- Anthelmintic Testing : A comparative study on the anthelmintic activity of benzimidazole derivatives demonstrated superior efficacy against Pheretima posthuma, a model organism for testing anthelmintic drugs. The results support further exploration into this compound's potential as a treatment for parasitic infections .
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits the synthesis of bacterial cell walls by binding to specific enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-5-methylimidazo[1,2-a]pyridine: Lacks the sulfanylmethyl group, which may affect its biological activity.
2-(1H-benzimidazol-2-ylsulfanyl)-5-methylimidazo[1,2-a]pyridine: Similar structure but without the methyl group on the imidazopyridine ring
Uniqueness
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of both benzimidazole and imidazopyridine moieties, which contribute to its diverse biological activities. The sulfanylmethyl group enhances its ability to form metal complexes and increases its potential as a therapeutic agent .
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine is a complex heterocyclic structure that combines elements of benzimidazole and imidazo[1,2-a]pyridine. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thioether linkage, which contributes to its chemical reactivity and potential biological activity. The presence of methyl groups enhances its electronic properties, influencing interactions with biological targets.
Pharmacological Activities
Research indicates that derivatives of imidazo[1,2-a]pyridine and benzimidazole exhibit a wide range of biological activities. The following table summarizes some key activities associated with compounds in this class:
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at specific positions can significantly enhance biological activity. For instance:
- Substitution at the 5-position of the imidazo ring has been associated with increased anticancer potency.
- The thioether group is crucial for antimicrobial activity, enhancing lipophilicity and cellular uptake.
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines such as HePG2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). Results indicated significant growth inhibition with IC50 values below 10 mg/mL, demonstrating its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited strong antibacterial properties. Minimum Inhibitory Concentrations (MICs) ranged from 1 to 16 µg/mL, indicating effectiveness comparable to standard antibiotics .
- Anti-inflammatory Effects : The compound was tested for its ability to inhibit pro-inflammatory cytokines in cell cultures, showing promising results that suggest potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
